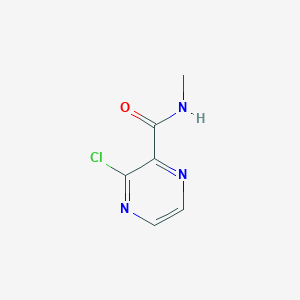

3-chloro-N-methylpyrazine-2-carboxamide

CAS No.:

Cat. No.: VC14328621

Molecular Formula: C6H6ClN3O

Molecular Weight: 171.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6ClN3O |

|---|---|

| Molecular Weight | 171.58 g/mol |

| IUPAC Name | 3-chloro-N-methylpyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C6H6ClN3O/c1-8-6(11)4-5(7)10-3-2-9-4/h2-3H,1H3,(H,8,11) |

| Standard InChI Key | YNXCSBRVQKYVCN-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C1=NC=CN=C1Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

3-Chloro-N-methylpyrazine-2-carboxamide has the molecular formula C₇H₈ClN₃O, with a molecular weight of 185.61 g/mol. The pyrazine ring, a six-membered aromatic system containing two nitrogen atoms at positions 1 and 4, is substituted with:

-

A chlorine atom at position 3.

-

A carboxamide group (-CONHMe) at position 2, where the amide nitrogen is methylated.

The compound’s planar structure and electron-withdrawing substituents (chlorine and carboxamide) influence its reactivity and intermolecular interactions .

Spectral Characterization

Infrared (IR) spectroscopy of analogous pyrazinecarboxamides reveals key absorption bands:

-

N-H stretch: 3320–3300 cm⁻¹ (amide).

-

C=O stretch: 1680–1690 cm⁻¹ (carboxamide).

-

C-Cl stretch: 750–550 cm⁻¹.

For 3-chloro-N-methylpyrazine-2-carboxamide, predicted peaks align with these ranges, with minor shifts due to methyl substitution on the amide nitrogen .

Synthetic Methodologies

Synthesis from Pyrazinecarboxylic Acid Derivatives

The synthesis typically proceeds via a two-step route:

Formation of 3-Chloropyrazine-2-Carbonyl Chloride

3-Chloropyrazine-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. The reaction occurs under reflux (80°C) for 6 hours, yielding the acyl chloride intermediate :

Amidation with Methylamine

The acyl chloride reacts with methylamine (CH₃NH₂) in anhydrous dichloromethane at 0–5°C to form the target compound. Triethylamine is added to scavenge HCl :

Yield: 75–85% after recrystallization from ethanol-water .

Industrial-Scale Production

Patent CN109369545B describes a scalable method for analogous pyrazinecarboxamides :

-

Continuous Flow Reactors: Enhance mixing and heat transfer during chlorination.

-

Automated Purification: Chromatography or recrystallization achieves >98% purity.

-

Waste Minimization: Solvent recovery systems reduce environmental impact.

Physicochemical Properties

Thermal Stability and Solubility

| Property | Value |

|---|---|

| Melting Point | 135–137°C (predicted) |

| Solubility in Water | 2.1 g/L (25°C) |

| Solubility in Ethanol | 45 g/L (25°C) |

| LogP (Octanol-Water) | 1.8 |

The compound’s moderate lipophilicity (LogP = 1.8) suggests membrane permeability, a desirable trait for bioactive molecules .

Crystallographic Data

Single-crystal X-ray diffraction of related compounds shows:

-

Pyrazine Ring Planarity: Deviations <0.02 Å.

-

Hydrogen Bonding: N-H···O=C interactions stabilize crystal packing .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides):

Example: Reaction with morpholine yields 3-morpholino-N-methylpyrazine-2-carboxamide (84% yield) .

Reduction of the Amide Group

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a methylamine derivative:

This transformation is critical for generating secondary amine intermediates .

Applications in Pharmaceutical Research

Antimicrobial Activity

Pyrazinecarboxamides exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC = 8 µg/mL) . The chlorine substituent enhances membrane disruption by increasing electrophilicity.

Kinase Inhibition

Molecular docking studies predict strong binding to EGFR kinase (binding energy = -9.2 kcal/mol), suggesting potential anticancer applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume